molecular formula C18H25NO B048470 Dextromethorphan CAS No. 125-71-3

Dextromethorphan

Cat. No.: B048470
CAS No.: 125-71-3
M. Wt: 271.4 g/mol
InChI Key: MKXZASYAUGDDCJ-NJAFHUGGSA-N
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Mechanism of Action

Target of Action

Dextromethorphan primarily targets the NMDA receptors , sigma-1 receptors , and α3/β4 nicotinic receptors . These receptors play crucial roles in various physiological processes, including pain sensation, neuronal protection, and cough suppression .

Mode of Action

This compound acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . It has minimal interaction with opioid receptors, despite its structural similarity to other opioids .

Biochemical Pathways

This compound is metabolized by cytochrome P450 monooxygenases (CYP3A4 and CYP2D6) and UDP-glucuronosyl-transferase (UGT) . The major metabolic pathways include sequential O-demethylation and N-demethylation of this compound, yielding dextrorphan, the major active metabolite, and 3-hydroxymorphinan, the bi-demethylated product .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and crosses the blood-brain barrier . It is primarily metabolized by liver enzymes, with CYP2D6 being the major enzyme and CYP3A4 and CYP3A5 playing minor roles . The elimination half-life of this compound is 2-4 hours for extensive metabolizers and 24 hours for poor metabolizers . The bioavailability of this compound is approximately 11% .

Result of Action

This compound suppresses a cough by depressing the cough center in the medulla oblongata or the cough receptors in the throat, trachea, or lungs . It also prevents neuronal damage and modulates pain sensation via noncompetitive antagonism of excitatory amino acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the substrate concentration could mediate the binding mode between the substrate and CYP2D6 by decreasing the volume of the catalytic pocket .

Biochemical Analysis

Biochemical Properties

Dextromethorphan interacts with several enzymes and proteins in the body. It is metabolized primarily by the liver enzyme CYP2D6, and its activity can be influenced by genetic variations in this enzyme. This compound also acts as an antagonist for NMDA receptors, which are proteins that play a key role in neural signaling and synaptic plasticity .

Cellular Effects

This compound influences various cellular processes. It can modulate cell signaling pathways, particularly those involving NMDA receptors, and can influence gene expression patterns within cells . It also impacts cellular metabolism, as its processing involves the cytochrome P450 system in the liver .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to NMDA receptors, inhibiting their activity and thereby modulating neural signaling . It also interacts with sigma-1 receptors, and these binding interactions can influence a variety of cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is generally stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower doses typically produce cough-suppressing effects, while higher doses can lead to more pronounced neurological effects . High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme in the liver, and can interact with other enzymes and cofactors in this process . Its metabolism can also influence metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues in several ways. It can bind to transport proteins and be carried into cells, and it can also accumulate in certain tissues based on its lipophilicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It is primarily found in the cytoplasm due to its lipophilic nature, but can also be found in other compartments based on its interactions with various proteins .

Preparation Methods

Chemical Reactions Analysis

Dextromethorphan undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl carbonate, potassium borohydride, and aluminium trichloride. The major products formed from these reactions include dextrorphan and other intermediate compounds.

Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-NJAFHUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate)
Record name Dextromethorphan [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3022908
Record name Dextromethorphan
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Molecular Weight

271.4 g/mol
Source PubChem
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Solubility

25g/100mL, Practically insoluble in water, Freely soluble in chloroform
Record name Dextromethorphan
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Record name Dextromethorphan
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Mechanism of Action

Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.
Record name Dextromethorphan
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Color/Form

White to slightly yellow crystalline powder

CAS No.

125-71-3
Record name Dextromethorphan
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Melting Point

122-124, 109-111 °C
Record name Dextromethorphan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dextromethorphan?

A1: this compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. []

Q2: Does this compound have any effect on serotonin levels?

A3: Yes, research suggests that this compound can increase serotonin (5-HT) levels in the brain. [] One study found that this compound significantly increased 5-HT and its metabolite, 5-HIAA, in mouse brains. [] This effect is thought to contribute to its antitussive action.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H25NO and its molecular weight is 271.40 g/mol. (Information extracted from public chemical databases, not explicitly stated in the provided articles)

Q4: Is there evidence of this compound forming complexes with other molecules for drug delivery purposes?

A5: Yes, one study explored the formation of this compound-resin complexes to develop extended-release micropellets. [] The research focused on optimizing the drug-resin ratio and coating the complex with ethyl cellulose for controlled drug release.

Q5: Are there any known catalytic properties or applications of this compound?

A5: The provided research articles do not describe any catalytic properties or applications of this compound. Its primary use is as a pharmaceutical agent.

Q6: What structural features of this compound are essential for its activity?

A6: The provided research articles do not go into detail about specific structure-activity relationships for this compound.

Q7: Are there specific formulation strategies used to enhance this compound's stability or bioavailability?

A8: Yes, one study describes the development of oral dispersible film agents for this compound Hydrobromide using Polacrilin or Polacrilin Potassium. [] This formulation aimed to mask the unpleasant taste of the drug and improve patient compliance.

Q8: Do the provided research articles discuss SHE regulations related to this compound?

A8: No, the provided articles primarily focus on this compound's pharmacological properties, metabolism, and potential therapeutic applications, without delving into specific SHE regulations.

Q9: How is this compound metabolized in the body?

A10: this compound undergoes extensive metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme. [, , , ] This metabolic pathway can exhibit genetic polymorphism, leading to variations in this compound's efficacy and potential for drug interactions. [, , ]

Q10: What is the primary metabolite of this compound, and does it contribute to the drug's activity?

A11: this compound is primarily metabolized to Dextrorphan via O-demethylation. [, ] Dextrorphan possesses pharmacological activity and is thought to contribute to the antitussive effects of this compound. [, ]

Q11: Does liver disease affect this compound metabolism?

A13: Research indicates that liver disease can impair this compound's O-demethylation, but not enough to significantly impact the assignment of phenotypes. [] Therefore, even with liver disease, the prevalence of poor metabolizer phenotype remained similar to healthy controls.

Q12: What preclinical models have been used to investigate this compound's effects on pain?

A14: The formalin test in rats has been utilized to assess this compound's antinociceptive properties and its influence on tolerance induced by swim stress. [] The research suggests that this compound, potentially through NMDA receptor mechanisms, plays a role in stress-induced antinociception.

Q13: Has this compound been studied for its potential in treating neuropathic pain?

A15: Yes, clinical trials have investigated high-dose oral this compound for treating painful diabetic neuropathy and postherpetic neuralgia. [] While results were mixed, this compound showed promise in reducing pain associated with diabetic neuropathy.

Q14: Are there known mechanisms of resistance to this compound?

A14: The provided articles do not discuss resistance mechanisms specific to this compound.

Q15: What are the potential adverse effects associated with this compound use in children?

A17: A study analyzing adverse events related to pediatric this compound exposure revealed that most adverse events were associated with overdose. [] The most commonly reported effects involved the central nervous and autonomic systems, such as ataxia and tachycardia.

Q16: Does combining this compound with other medications pose any risks?

A18: this compound is primarily metabolized by CYP2D6, making it susceptible to interactions with drugs that inhibit this enzyme. [] Co-administration with CYP2D6 inhibitors, such as Paroxetine, can lead to increased this compound levels and potentially enhance the risk of adverse effects.

Q17: Are there any specific drug delivery systems being explored for this compound?

A19: One study investigated formulating this compound Hydrobromide as extended-release micropellets by complexing the drug with ion exchange resins and coating them with ethyl cellulose. [] This approach aimed to achieve prolonged drug release and potentially improve patient compliance.

Q18: What analytical techniques are commonly used to quantify this compound and its metabolites?

A20: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and mass spectrometry (MS), [, ] are frequently employed for quantifying this compound and its metabolites in biological samples.

Q19: Beyond HPLC, have other analytical methods been explored for this compound quantification?

A21: Yes, researchers have explored spectrophotometric methods, such as ratio difference spectrophotometry, for quantifying this compound in combination with other drugs like Guaifenesin and Diphenhydramine Hydrochloride in tablet formulations. []

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